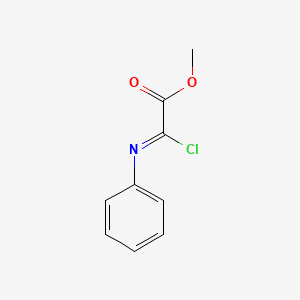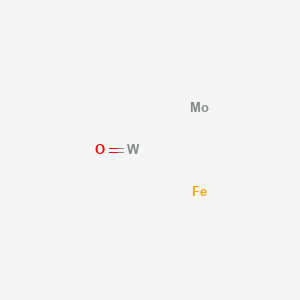![molecular formula C18H28O3 B14286054 Butyl [4-(2-ethylbutyl)phenoxy]acetate CAS No. 136588-36-8](/img/structure/B14286054.png)
Butyl [4-(2-ethylbutyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [4-(2-ethylbutyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyl group attached to the phenoxyacetate moiety, which is further substituted with a 2-ethylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl [4-(2-ethylbutyl)phenoxy]acetate typically involves the esterification of [4-(2-ethylbutyl)phenoxy]acetic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl [4-(2-ethylbutyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-ethylbutyl)phenoxy]acetic acid.
Reduction: Formation of butyl [4-(2-ethylbutyl)phenoxy]ethanol.
Substitution: Formation of halogenated derivatives or other substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
Butyl [4-(2-ethylbutyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of butyl [4-(2-ethylbutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors. The aromatic ring and alkyl substituents may also play a role in modulating the compound’s activity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl phenoxyacetate
- Ethyl [4-(2-ethylbutyl)phenoxy]acetate
- Methyl [4-(2-ethylbutyl)phenoxy]acetate
Uniqueness
Butyl [4-(2-ethylbutyl)phenoxy]acetate is unique due to the presence of both butyl and 2-ethylbutyl groups, which can influence its chemical properties and reactivity. The specific substitution pattern on the aromatic ring also distinguishes it from other phenoxyacetates, potentially leading to different biological and chemical behaviors.
Eigenschaften
CAS-Nummer |
136588-36-8 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
butyl 2-[4-(2-ethylbutyl)phenoxy]acetate |
InChI |
InChI=1S/C18H28O3/c1-4-7-12-20-18(19)14-21-17-10-8-16(9-11-17)13-15(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
JJNZMWQOZAGEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)CC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


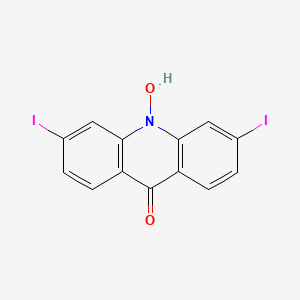
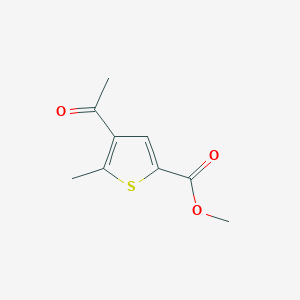
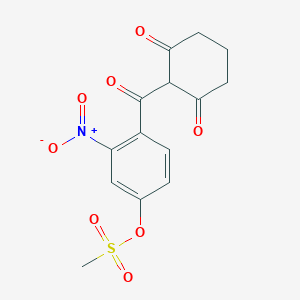
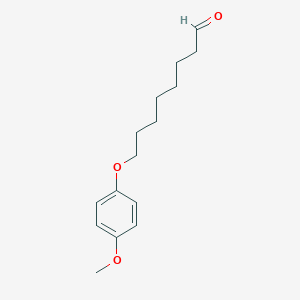
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
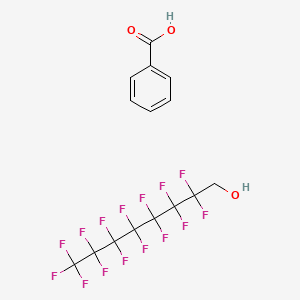
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

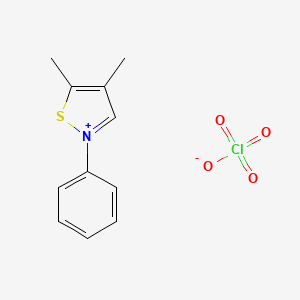
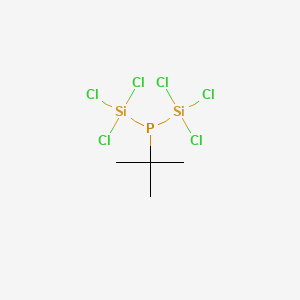
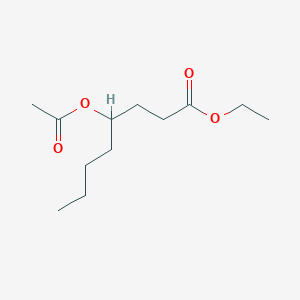
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
